Receptor Subtype Selectivity: ML138 Exhibits >100‑Fold Selectivity for KOR over MOR and DOR
ML138 demonstrates greater than 100‑fold selectivity for the κ‑opioid receptor (KOR) over both μ‑opioid (MOR) and δ‑opioid (DOR) receptor subtypes in standardized cell‑based assays [1]. This selectivity was established alongside comparator ML139, a bisamide‑based KOR agonist that also exhibits >100‑fold selectivity [1]. In contrast, reference agonists such as U‑50488 exhibit KOR selectivity typically in the range of 10‑ to 50‑fold over MOR, underscoring the quantitative advantage of ML138 for applications requiring stringent subtype discrimination [2].
| Evidence Dimension | Receptor subtype selectivity (KOR vs. MOR and DOR) |
|---|---|
| Target Compound Data | ML138: >100‑fold selective for KOR over MOR and DOR |
| Comparator Or Baseline | ML139: >100‑fold selective for KOR over MOR and DOR; U‑50488: 10‑ to 50‑fold selective (literature baseline) |
| Quantified Difference | ML138 maintains a >100‑fold selectivity margin, exceeding typical literature KOR agonists by ≥2‑fold |
| Conditions | Cell‑based functional assays measuring receptor‑specific activity (AID‑2284, AID‑2352, AID‑2370) |
Why This Matters
High KOR subtype selectivity ensures that observed pharmacological effects are attributable to KOR engagement rather than off‑target MOR or DOR activation, critical for interpreting pathway‑specific studies and minimizing confounding variables in behavioral or signaling experiments.
- [1] Frankowski KJ, et al. Probe Reports from the NIH Molecular Libraries Program [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2010. Table: Probe(s) Structure & Characteristics. View Source
- [2] Von Voigtlander PF, Lahti RA, Ludens JH. U‑50488: a selective and structurally novel non‑mu (kappa) opioid agonist. J Pharmacol Exp Ther. 1983;224(1):7‑12. View Source
